2-amino-4-(2-chlorophenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-(2-chlorophenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound. It belongs to the class of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which have garnered significant attention due to their diverse pharmacological properties . This compound’s structure includes a pyridine ring fused with a pyran ring, and it features various functional groups, including an amino group, a chlorophenyl group, and a morpholine moiety.
Preparation Methods
The synthesis of 2-amino-4-(2-chlorophenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . This reaction can be carried out under various conditions, including solvent-free conditions or using solvents like ethanol or water. Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or chlorophenyl groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-amino-4-(2-chlorophenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-chlorophenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3Kβ, the compound can exert antithrombotic and anti-tumor effects.
Comparison with Similar Compounds
Similar compounds to 2-amino-4-(2-chlorophenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile include other polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties
Properties
Molecular Formula |
C22H23ClN4O3 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-amino-4-(2-chlorophenyl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H23ClN4O3/c1-14-12-18-20(22(28)27(14)7-6-26-8-10-29-11-9-26)19(16(13-24)21(25)30-18)15-4-2-3-5-17(15)23/h2-5,12,19H,6-11,25H2,1H3 |
InChI Key |
IQCKQAHXLURQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1CCN4CCOCC4 |
Origin of Product |
United States |
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